An In-depth Technical Guide to the Synthesis and Characterization of 8-Azidoadenosine-5'-Monophosphate (8-N3-AMP)
An In-depth Technical Guide to the Synthesis and Characterization of 8-Azidoadenosine-5'-Monophosphate (8-N3-AMP)
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a comprehensive overview of the synthesis, purification, and characterization of 8-azidoadenosine-5'-monophosphate (8-N₃-AMP), a critical photoaffinity labeling reagent. Detailed experimental protocols, quantitative data summaries, and visual diagrams of workflows and relevant biological pathways are included to facilitate its application in research and drug discovery.
Introduction
8-Azidoadenosine-5'-monophosphate (8-N₃-AMP) is a photoactivatable analog of adenosine monophosphate (AMP). The azido group (-N₃) at the C8 position of the adenine ring makes it a powerful tool for photoaffinity labeling.[1][2] Upon irradiation with ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the binding site of a target protein.[1] This property allows for the specific and irreversible labeling of AMP-binding proteins, enabling their identification, characterization, and the study of nucleotide-protein interactions. This guide details the chemical synthesis of 8-N₃-AMP from its common precursor, 8-bromoadenosine-5'-monophosphate (8-Br-AMP), and outlines the analytical methods for its characterization.
Synthesis of 8-N₃-AMP from 8-Br-AMP
The most common and efficient synthesis of 8-N₃-AMP involves the nucleophilic substitution of the bromine atom in 8-Br-AMP with an azide ion.[3] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the dissolution of the reactants and promote the reaction.
Caption: Workflow for the synthesis and purification of 8-N₃-AMP.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of 8-azido purine nucleotides.[3]
-
Dissolution: Dissolve 8-bromoadenosine 5'-phosphate (e.g., 2 mmol) and a molar excess of sodium azide (e.g., 10 mmol) in dimethyl sulfoxide (DMSO, e.g., 10 ml) by gentle heating.
-
Reaction: Heat the resulting solution in a light-protected vessel at 80°C for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Quenching and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a large volume of deionized water (e.g., 200 ml).
-
Purification: The diluted solution is then subjected to purification by anion-exchange chromatography.
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Column Preparation: Load the solution onto an anion-exchange column (e.g., Dowex-1) pre-equilibrated in the formate (HCOO⁻) form.
-
Washing: Wash the column with deionized water to remove DMSO and unreacted sodium azide.
-
Elution: Elute the product using a linear gradient of formic acid (e.g., 0 to 0.3 M).[3] Collect fractions and monitor the absorbance at 281 nm.
-
-
Isolation: Pool the fractions containing the desired product and remove the solvent by lyophilization (freeze-drying) to obtain 8-N₃-AMP as a solid.
Characterization of 8-N₃-AMP
Thorough characterization is essential to confirm the identity, purity, and concentration of the synthesized 8-N₃-AMP. The following techniques are standard for this purpose.
Data Summary
The following table summarizes the expected quantitative data from the characterization of 8-N₃-AMP.
| Parameter | Technique | Expected Value | Reference |
| λmax | UV-Vis Spectroscopy | ~281 nm | [3] (analog) |
| Molar Extinction Coefficient (ε) at λmax | UV-Vis Spectroscopy | ~13,300 M⁻¹cm⁻¹ (at pH 7) | [4] (analog) |
| ¹H NMR Chemical Shifts (δ) | ¹H NMR Spectroscopy | H1': ~6.1 ppm; H2: ~8.2 ppm | [5][6] (est.) |
| ³¹P NMR Chemical Shift (δ) | ³¹P NMR Spectroscopy | ~0-4 ppm (singlet/multiplet) | [7][8] (est.) |
| Mass-to-Charge Ratio (m/z) | Mass Spectrometry (ESI⁻) | [M-H]⁻ ≈ 389.05 | [9] (analog) |
| Retention Time (tR) | RP-HPLC | Method-dependent | [10][11] |
Note: Estimated (est.) values are based on the parent molecule AMP or related analogs, as precise published data for 8-N₃-AMP can be sparse. Actual values must be determined empirically.
Experimental Protocols: Characterization
3.2.1. UV-Visible Spectroscopy
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Objective: To determine the concentration and confirm the electronic structure of the compound.
-
Protocol:
-
Prepare a stock solution of purified 8-N₃-AMP in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Determine the concentration accurately, for example, by phosphate analysis.
-
Record the UV absorbance spectrum from 220 nm to 350 nm using a quartz cuvette.[12]
-
Identify the wavelength of maximum absorbance (λmax). The characteristic λmax for 8-azido purines is around 281 nm.[3]
-
Use the Beer-Lambert law (A = εcl) and the known concentration to calculate the molar extinction coefficient (ε).
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure of the molecule.
-
Protocol:
-
Dissolve a sufficient amount of lyophilized 8-N₃-AMP (e.g., 1-5 mg) in deuterium oxide (D₂O).
-
Acquire a one-dimensional ¹H NMR spectrum.[6] Key signals to identify include the anomeric proton (H1') and the base proton (H2). The absence of the H8 proton signal (typically around 8.3-8.5 ppm in AMP) confirms substitution at the C8 position.
-
Acquire a one-dimensional ³¹P NMR spectrum to confirm the presence and environment of the 5'-monophosphate group.[7]
-
3.2.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Protocol:
-
Prepare a dilute solution of 8-N₃-AMP in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid or ammonia.[13][14]
-
Infuse the sample into an ESI mass spectrometer.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion [M-H]⁻.
-
The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 8-N₃-AMP (C₁₀H₁₁N₈O₆P) minus one proton.[13]
-
3.2.4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the final product.
-
Protocol:
-
Dissolve the purified 8-N₃-AMP in the mobile phase starting condition.
-
Inject the sample onto a reverse-phase (e.g., C18) HPLC column.[10]
-
Elute the sample using a gradient of an ion-pairing agent (e.g., triethylammonium bicarbonate) and an organic solvent like acetonitrile.[10]
-
Monitor the elution profile using a UV detector set to the λmax of 8-N₃-AMP (~281 nm).
-
A pure sample should yield a single major peak. Purity can be quantified by integrating the peak area.
-
Application in Signaling Pathways: Photoaffinity Labeling
8-N₃-AMP is invaluable for identifying and studying proteins that bind AMP or other adenine nucleotides, such as kinases, metabolic enzymes, and regulatory proteins. The general workflow for a photoaffinity labeling experiment is depicted below.
Caption: General workflow of a photoaffinity labeling experiment.
Experimental Protocol: General Photoaffinity Labeling
This protocol provides a general framework for using 8-N₃-AMP to label a target protein in a biological sample.
-
Incubation: Incubate the biological sample (e.g., cell lysate, purified protein fraction) with 8-N₃-AMP in an appropriate buffer.[1] To ensure specificity, parallel control experiments should be run, including one with an excess of non-photoactivatable AMP to compete for the binding site.
-
Photolysis: Irradiate the sample with UV light at a wavelength that activates the azide group (typically ~254 nm) but minimizes protein damage.[15] This is often done on ice to minimize thermal degradation.
-
Analysis:
-
SDS-PAGE: Separate the proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: If a radiolabeled version of 8-N₃-AMP (e.g., [³²P]8-N₃-AMP) was used, the covalently labeled protein can be visualized by autoradiography.[1] For non-radioactive probes, the labeled protein may be detected by Western blotting if an antibody to the target is available, or by changes in electrophoretic mobility.
-
Identification: To identify an unknown labeled protein, the corresponding band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.[16]
-
References
- 1. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. CCCC 1979, Volume 44, Issue 3, Abstracts pp. 976-980 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 4. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000058) [hmdb.ca]
- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
